N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a palladium-catalyzed arylation reaction.
Construction of the thiazepane ring: This step might involve a cyclization reaction using appropriate thiol and amine precursors.
Coupling of the thiophene ring: This can be done via a cross-coupling reaction, such as Suzuki or Stille coupling.
Final amide formation: The carboxylic acid derivative is reacted with an amine to form the desired amide linkage.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components may contribute to the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can be compared with similar compounds such as:
N-(benzo[d][1,3]dioxol-5-yl)-thiophene derivatives: These compounds share the benzodioxole and thiophene rings but lack the thiazepane structure.
Thiazepane derivatives: Compounds with the thiazepane ring but different aromatic substituents.
Amide derivatives: Compounds with similar amide linkages but different aromatic or heterocyclic components.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties not found in other compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-17(18-12-3-4-13-14(10-12)22-11-21-13)19-6-5-16(24-9-7-19)15-2-1-8-23-15/h1-4,8,10,16H,5-7,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDHLRGWNKHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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